

# An In-depth Technical Guide to the Physicochemical Properties of Halogenated Aminophenols

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## Compound of Interest

Compound Name: *2-Amino-3-iodophenol*

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Halogenated aminophenols are a significant class of aromatic compounds characterized by the presence of amino (-NH<sub>2</sub>), hydroxyl (-OH), and one or more halogen (F, Cl, Br, I) functional groups on a benzene ring. The nature, number, and position of these substituents profoundly influence the molecule's physicochemical properties. This technical guide provides a comprehensive overview of these properties, details the experimental methodologies for their determination, and touches upon their relevance in biological systems, making it an essential resource for professionals in drug discovery and chemical research.

## Core Physicochemical Properties: Data Summary

The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing halogens dictates the acidity (pKa), lipophilicity (logP), solubility, and melting point of these compounds. These parameters are critical in predicting a molecule's pharmacokinetic and pharmacodynamic behavior.

## Monohalogenated Aminophenols

Compound	Isomer	Halogen	CAS Number	Melting Point (°C)	logP	pKa (Phenolic OH)	Water Solubility
Chloroaminophenols	2-Amino-4-chlorophenol	Cl	95-85-2	136-141[1]	1.67[1]	-	Moderately soluble[2]
4-Amino-2-chlorophenol		Cl	3964-52-1	150-153[3][4]	1.24 (estimate d)[5]	-	-
4-Amino-3-chlorophenol		Cl	17609-80-2	159-160[4]	1.9[6]	-	-
Bromoaminophenols	2-Amino-4-bromophenol	Br	40925-68-6	135-140[7][8]	1.9[9]	9.19 (Predicted)[10]	Slightly soluble[5][8]
4-Amino-2-bromophenol		Br	16750-67-7	-	1.8[11]	-	-
Fluoroaminophenols	2-Amino-4-fluorophenol	F	399-97-3	-	1.3[12]	-	-
4-Amino-3-fluorophenol		F	399-95-1	135-137[1][13]	1.1[14]	9.23 (Predicted)[13]	Insoluble[3]
Iodoaminophenols	2-Amino-4-iodophenol	I	99969-17-2	-	1.4[15]	-	-

iodophen  
ol

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4-Amino-						
2-		89640-	157-			
iodophen	I	51-7	158[16]	1.5[17]	-	-

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Note: A hyphen (-) indicates that the data was not readily available in the searched sources.

## Dihalogenated Aminophenols

Compound	Halogen	CAS Number	Melting Point (°C)	logP	pKa (Phenolic OH)	Water Solubility
2-Amino-4,6-dichlorophenol	Cl	527-62-8	94-97[18]	2.3[2][19]	-	Soluble[18][20]
4-Amino-2,6-dichlorophenol	Cl	5930-28-9	167-170[21][22]	2.281 (Calculated)[23]	7.29 (Predicted)[21]	Lightly soluble in hot water, insoluble in cold water[24]

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## Experimental Protocols

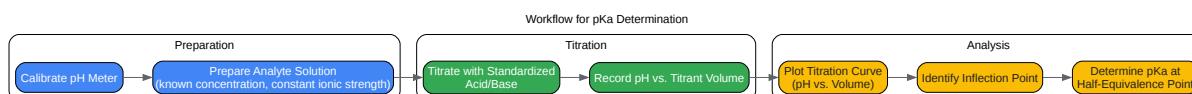
Accurate determination of physicochemical properties is fundamental. Standard methodologies for pKa and logP are detailed below.

### pKa Determination via Potentiometric Titration

Potentiometric titration is a highly precise method for determining the acid dissociation constant (pKa) of a substance.[12] It involves monitoring pH changes in a solution upon the incremental addition of a titrant.

### Methodology:

- Calibration: The potentiometer is calibrated using standard buffers of known pH (e.g., 4, 7, and 10) to ensure accurate measurements.[15]
- Sample Preparation: A precise quantity of the halogenated aminophenol is dissolved in a suitable solvent, typically water or a co-solvent if solubility is low, to a known concentration (e.g., 1 mM).[12] The ionic strength of the solution is kept constant using a salt solution like 0.15 M KCl.[15]
- Titration: The sample solution is placed in a reaction vessel with a magnetic stirrer and a pH electrode.[15] The solution is titrated with a standardized strong acid (e.g., 0.1 M HCl) and subsequently with a standardized strong base (e.g., 0.1 M NaOH).[15] pH readings are recorded after each addition of the titrant.[15]
- Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the half-equivalence point.[12]



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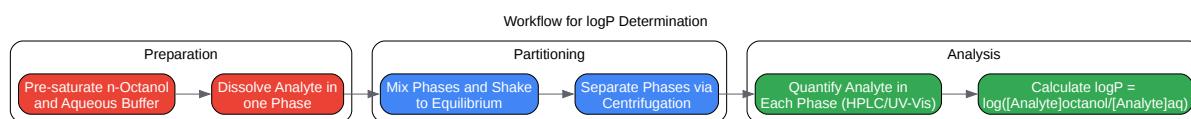
### pKa Determination Workflow.

## logP Determination via the Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.[24][25]

### Methodology:

- Phase Saturation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mixed and shaken for 24 hours to ensure mutual saturation. [21][25] The two phases are then separated.
- Partitioning: A known amount of the halogenated aminophenol is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase. The mixture is shaken for a sufficient time (e.g., 16-24 hours) to allow for equilibrium to be reached.[10][25]
- Phase Separation and Quantification: The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers.[10] The concentration of the analyte in each phase is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
- Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.[24]



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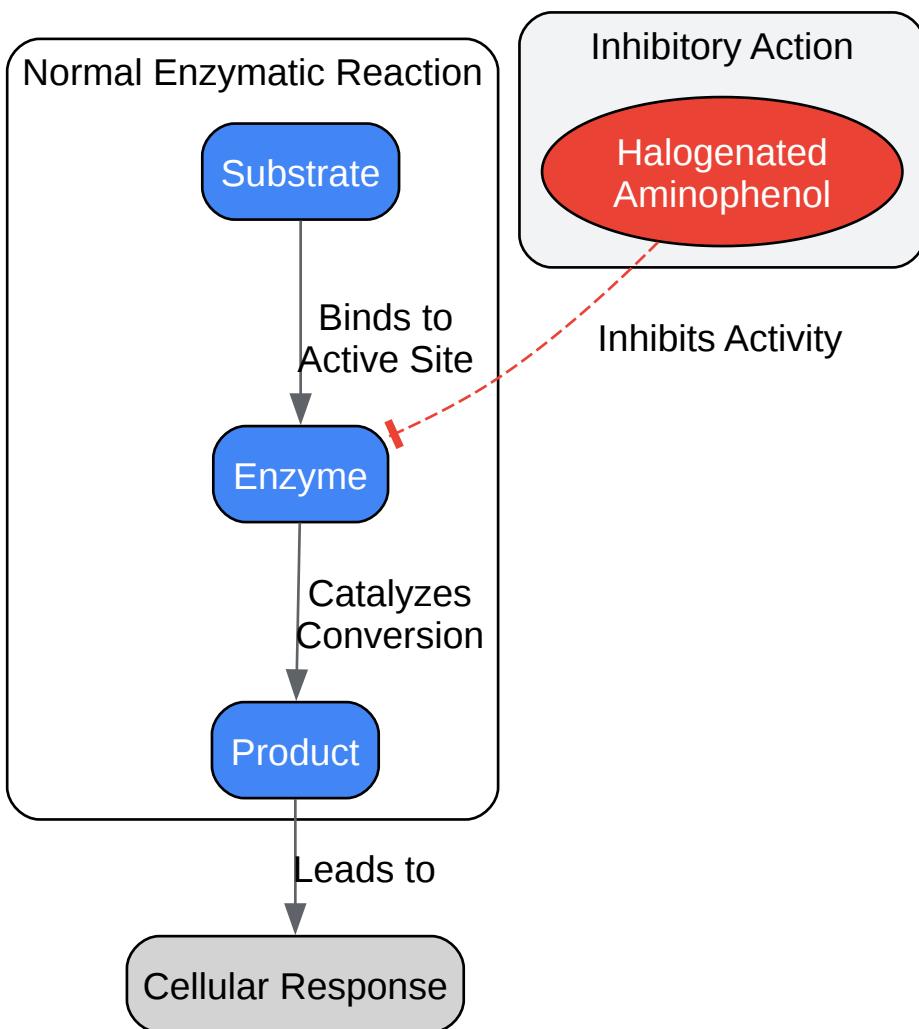
logP Determination Workflow.

## Biological Relevance and Signaling Pathways

Halogenated aminophenols serve as versatile intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[7][8][26] Their inherent reactivity and structural features can also impart direct biological effects. For instance, some derivatives have been investigated for their antimicrobial properties and as enzyme inhibitors.

A common mechanism of action for phenolic compounds involves the inhibition of key enzymes in metabolic or signaling pathways. The following diagram illustrates a generalized model of enzyme inhibition.

### Generalized Enzyme Inhibition Pathway



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#### Enzyme Inhibition Pathway.

In this model, the halogenated aminophenol acts as an inhibitor, binding to an enzyme and preventing it from converting its substrate into a product. This disruption of a key enzymatic step can halt a biological pathway, leading to a therapeutic or toxic effect. The specific enzyme and pathway targeted would depend on the precise structure of the halogenated aminophenol.

Further research is needed to elucidate the specific molecular targets for many of these compounds.

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